molecular formula C8H12O2 B13810104 methyl (1R,2R)-2-methylcyclopent-3-ene-1-carboxylate CAS No. 63255-72-1

methyl (1R,2R)-2-methylcyclopent-3-ene-1-carboxylate

Cat. No.: B13810104
CAS No.: 63255-72-1
M. Wt: 140.18 g/mol
InChI Key: KOIOQUNLIZTNKL-RNFRBKRXSA-N
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Description

Methyl (1R,2R)-2-methylcyclopent-3-ene-1-carboxylate is an organic compound with a unique structure characterized by a cyclopentene ring substituted with a methyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R,2R)-2-methylcyclopent-3-ene-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a cyclopentene derivative with a methylating agent in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactors and flow chemistry techniques can enhance the efficiency and scalability of the synthesis. These methods allow for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,2R)-2-methylcyclopent-3-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl (1R,2R)-2-methylcyclopent-3-ene-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which methyl (1R,2R)-2-methylcyclopent-3-ene-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1R,2R,3S,5R)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate: This compound shares a similar ester functional group but has a different ring structure and additional substituents.

    Methyl (1R,2R,3E,5R)-3-(hydroxyimino)-5-methyl-2-(1-methylethyl)cyclohexanecarboxylate: Another related compound with a cyclohexane ring and different functional groups.

Uniqueness

Methyl (1R,2R)-2-methylcyclopent-3-ene-1-carboxylate is unique due to its specific stereochemistry and the presence of both a cyclopentene ring and a carboxylate ester

Properties

CAS No.

63255-72-1

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

methyl (1R,2R)-2-methylcyclopent-3-ene-1-carboxylate

InChI

InChI=1S/C8H12O2/c1-6-4-3-5-7(6)8(9)10-2/h3-4,6-7H,5H2,1-2H3/t6-,7-/m1/s1

InChI Key

KOIOQUNLIZTNKL-RNFRBKRXSA-N

Isomeric SMILES

C[C@@H]1C=CC[C@H]1C(=O)OC

Canonical SMILES

CC1C=CCC1C(=O)OC

Origin of Product

United States

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